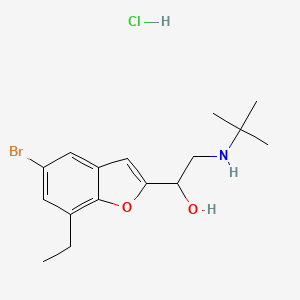

5-Bromobufuralol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobufuralol Hydrochloride is a brominated compound that has been the subject of various chemical and pharmacological studies. Its interest lies primarily in its physicochemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated compounds similar to 5-Bromobufuralol Hydrochloride involves alkylation reactions, where bromoalkanes react with other chemical entities in the presence of sodium hydroxide in a methanol medium. This method yields compounds with high efficiency, showcasing the practicality of synthesizing brominated derivatives for further chemical exploration and application (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

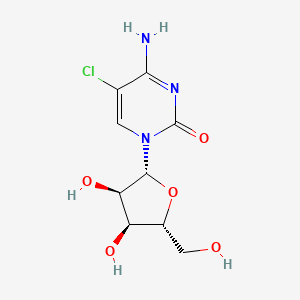

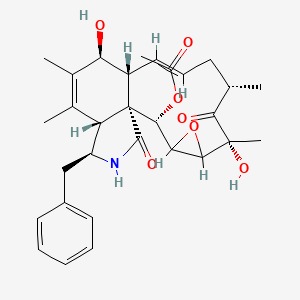

Molecular Structure Analysis

The molecular structure of brominated compounds, including 5-Bromobufuralol Hydrochloride, can be characterized using techniques such as 1H NMR spectroscopy and elemental analysis. These methods confirm the structure and composition of the synthesized compounds, providing a foundation for understanding their chemical behavior and interactions (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Chemical Reactions and Properties

5-Bromobufuralol Hydrochloride and its derivatives exhibit a variety of chemical reactions, including nucleophilic substitution, which is fundamental to their synthesis and modification. These reactions enable the production of a range of compounds with potential biological activities and applications in drug discovery and development (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Mechanism of Action

Target of Action

5-Bromobufuralol Hydrochloride is a derivative of Bufuralol . Bufuralol primarily targets Beta-adrenergic receptors . These receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart function and blood pressure .

Biochemical Pathways

Given its similarity to bufuralol, it’s likely that it affects theadenylate cyclase pathway . This pathway is activated by the binding of catecholamines to Beta-adrenergic receptors, leading to an increase in the production of cyclic AMP (cAMP), which in turn triggers a series of downstream effects including increased heart rate and blood pressure . By blocking these receptors, 5-Bromobufuralol Hydrochloride would inhibit this pathway, leading to a decrease in these effects .

Pharmacokinetics

Based on its structural similarity to bufuralol, it can be inferred that it may have similar pharmacokinetic properties . Bufuralol is known to undergo metabolism in the body, with several metabolites identified . The exact impact of these properties on the bioavailability of 5-Bromobufuralol Hydrochloride is currently unknown .

Result of Action

Given its mode of action, it can be inferred that it would lead to a decrease in the activation of beta-adrenergic receptors, resulting in a decrease in heart rate and blood pressure .

properties

IUPAC Name |

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTDOJOZYWBVHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobufuralol Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)